1(2H)-Naphthalenone, 3,4-dihydro-5-hydroxy-6-nitro-

Catalog No.
S3340877
CAS No.
41552-12-9
M.F
C10H9NO4
M. Wt
207.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1(2H)-Naphthalenone, 3,4-dihydro-5-hydroxy-6-nitro...

CAS Number

41552-12-9

Product Name

1(2H)-Naphthalenone, 3,4-dihydro-5-hydroxy-6-nitro-

IUPAC Name

5-hydroxy-6-nitro-3,4-dihydro-2H-naphthalen-1-one

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

InChI

InChI=1S/C10H9NO4/c12-9-3-1-2-7-6(9)4-5-8(10(7)13)11(14)15/h4-5,13H,1-3H2

InChI Key

CVGPERCYGCDJOW-UHFFFAOYSA-N

SMILES

C1CC2=C(C=CC(=C2O)[N+](=O)[O-])C(=O)C1

Canonical SMILES

C1CC2=C(C=CC(=C2O)[N+](=O)[O-])C(=O)C1

1(2H)-Naphthalenone, 3,4-dihydro-5-hydroxy-6-nitro- is a chemical compound with the molecular formula C10H9N O4 and a molecular weight of approximately 207.18 g/mol. This compound is characterized by its naphthalene backbone, which is a polycyclic aromatic hydrocarbon, and features a hydroxyl group (-OH) and a nitro group (-NO2) that contribute to its chemical reactivity and biological properties. The compound is also known by several synonyms, including 5-hydroxy-6-nitro-3,4-dihydro-2H-naphthalen-1-one and has a CAS number of 41552-12-9 .

Due to the presence of functional groups. Key reactions include:

  • Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions.
  • Substitution Reactions: The hydroxyl group can undergo substitution reactions with electrophiles.
  • Condensation Reactions: This compound can react with aldehydes or ketones to form more complex structures.

These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activity.

The biological activity of 1(2H)-Naphthalenone, 3,4-dihydro-5-hydroxy-6-nitro- has been explored in various studies. Notable activities include:

  • Antimicrobial Properties: Exhibits potential antibacterial and antifungal activities.
  • Antioxidant Activity: The hydroxyl group contributes to its ability to scavenge free radicals.
  • Cytotoxicity: Some studies indicate cytotoxic effects against certain cancer cell lines, suggesting potential applications in cancer therapy.

The compound's unique molecular structure plays a crucial role in these biological effects.

Several synthesis methods have been reported for 1(2H)-Naphthalenone, 3,4-dihydro-5-hydroxy-6-nitro-. Common approaches include:

  • Nitration of Naphthalene Derivatives: Starting from naphthalene or its derivatives, nitration can introduce the nitro group.
  • Hydroxylation Reactions: Hydroxylation can be achieved through various methods, including using oxidizing agents.
  • Cyclization Reactions: Specific cyclization techniques can yield the desired naphthalenone structure.

These methods allow for the production of this compound in laboratory settings for research and application purposes .

1(2H)-Naphthalenone, 3,4-dihydro-5-hydroxy-6-nitro- has several applications across different fields:

  • Pharmaceuticals: Potential use as an antimicrobial or anticancer agent.
  • Agricultural Chemicals: May serve as a pesticide or herbicide due to its biological activity.
  • Chemical Intermediates: Useful in the synthesis of other complex organic compounds.

The versatility of this compound makes it valuable in both industrial and research contexts.

Interaction studies involving 1(2H)-Naphthalenone, 3,4-dihydro-5-hydroxy-6-nitro- often focus on its binding affinity with biological targets. Key findings include:

  • Protein Binding Studies: Investigations into how this compound interacts with specific proteins involved in disease pathways.
  • Receptor Interaction: Studies assessing its role as a potential ligand for various receptors.

These interactions are crucial for understanding its mechanism of action and therapeutic potential .

Several compounds share structural similarities with 1(2H)-Naphthalenone, 3,4-dihydro-5-hydroxy-6-nitro-. Notable examples include:

Compound NameCAS NumberUnique Features
6-Hydroxy-3,4-dihydro-1(2H)-naphthalenone59604-35-2Lacks nitro group
6-Amino-3,4-dihydro-1(2H)-naphthalenone678422Contains amino group; different reactivity
5-Hydroxy-6-methoxy-naphthaleneNot ListedMethoxy instead of nitro; different properties

Density Functional Theory Studies on Electronic Structure and Reactivity

Density Functional Theory calculations provide comprehensive insights into the electronic structure and chemical reactivity of 1(2H)-naphthalenone, 3,4-dihydro-5-hydroxy-6-nitro- [1]. This compound, with molecular formula C₁₀H₉NO₄ and molecular weight 207.18 g/mol, exhibits unique electronic properties due to the presence of both electron-donating hydroxyl and electron-withdrawing nitro substituents on the tetralin framework [3].

The electronic structure calculations reveal that the compound possesses distinct frontier molecular orbital characteristics [22]. The Highest Occupied Molecular Orbital energy and Lowest Unoccupied Molecular Orbital energy values are critical parameters for understanding the compound's reactivity profile [23]. Based on computational studies of similar naphthalene derivatives, the energy gap between these orbitals typically ranges from 4.7 to 4.9 electron volts, indicating moderate stability and reactivity [23] [32].

Global reactivity descriptors calculated using Density Functional Theory methods provide quantitative measures of chemical behavior [22]. The chemical potential, chemical hardness, and electrophilicity index values characterize the compound's propensity for electron donation and acceptance [25]. The presence of the nitro group significantly enhances the electrophilic character, making the compound susceptible to nucleophilic attack [25] [37].

Table 1: Calculated Electronic Properties for Hydroxy-Nitro Naphthalenone Derivatives

PropertyValue RangeUnitsReference Method
Energy Gap4.7-4.9eVB3LYP/6-311G(d,p)
Chemical Hardness2.3-2.5eVDensity Functional Theory
Electrophilicity Index1.5-1.8eVB3LYP Method
Dipole Moment3.2-4.1DebyeGaussian Calculations

The molecular electrostatic potential surface analysis reveals distinct charge distribution patterns [30]. The nitro group creates regions of high electrostatic potential, while the hydroxyl group generates areas of negative potential [31]. This charge separation facilitates specific intermolecular interactions and influences the compound's binding affinity to biological targets [5].

Local reactivity descriptors, including Fukui function values, identify the most reactive sites within the molecule [22]. The carbon atoms adjacent to the nitro group exhibit enhanced susceptibility to nucleophilic attack, while positions near the hydroxyl group favor electrophilic interactions [37]. These reactivity patterns are consistent with experimental observations of nucleophilic aromatic substitution reactions in similar compounds [36].

Intermolecular Interaction Analysis with H₂X Clusters

The interaction of 1(2H)-naphthalenone, 3,4-dihydro-5-hydroxy-6-nitro- with water and hydrogen sulfide clusters represents a crucial aspect of its computational chemistry profile [18]. These intermolecular interactions significantly influence the compound's solubility, stability, and biological activity [19].

Hydrogen bonding patterns with water molecules demonstrate the compound's hydrophilic character [17]. The hydroxyl group acts as both a hydrogen bond donor and acceptor, forming stable complexes with water clusters [15]. Computational analysis reveals that the O-H···O hydrogen bond energies range from -4 to -8 kilocalories per mole, comparable to typical biological hydrogen bonding interactions [5].

Table 2: Intermolecular Interaction Energies with H₂X Clusters

Cluster TypeInteraction EnergyBond LengthBond AngleInteraction Type
H₂O (n=1-3)-5.2 to -7.8 kcal/mol1.85-2.1 Å165-180°Hydrogen Bonding
H₂S (n=1-2)-2.8 to -4.1 kcal/mol2.3-2.6 Å140-160°Weak Hydrogen Bonding
Mixed H₂O/H₂S-4.5 to -6.2 kcal/molVariableVariableCooperative Effects

The nitro group participates in unique interaction patterns with both water and hydrogen sulfide molecules [19]. Computational studies indicate that the electron-deficient nitrogen center can engage in electrostatic interactions with the electron-rich regions of water molecules [31]. These interactions contribute to the overall stability of hydrated complexes and influence the compound's behavior in aqueous environments [20].

Hydrogen sulfide interactions exhibit distinct characteristics compared to water complexes [18]. The sulfur atom's larger size and different electronegativity create weaker but still significant interactions with the aromatic system [19]. Molecular dynamics simulations reveal that hydrogen sulfide molecules tend to interact preferentially with the nitro group through weak hydrogen bonding and van der Waals forces [18].

The cooperative effects observed in mixed water-hydrogen sulfide clusters demonstrate enhanced binding energies compared to individual interactions [18]. These synergistic effects arise from the formation of hydrogen-bonded networks that stabilize the overall complex structure [20]. Such cooperative interactions are particularly relevant for understanding the compound's behavior in biological systems where multiple solvent molecules are present [19].

Molecular Docking Simulations for Biological Target Prediction

Molecular docking calculations provide insights into the potential biological targets and binding mechanisms of 1(2H)-naphthalenone, 3,4-dihydro-5-hydroxy-6-nitro- [9]. The compound's structural features, including the hydroxyl and nitro substituents, create specific binding motifs that interact with various protein active sites [10].

Computational screening against protein databases reveals potential binding affinities with several enzyme families [9]. The compound demonstrates particularly strong interactions with proteins containing complementary binding pockets that can accommodate both the polar hydroxyl group and the electron-deficient nitro functionality [14]. Binding energies typically range from -5.0 to -8.5 kilocalories per mole, indicating favorable protein-ligand interactions [9].

Table 3: Predicted Protein Binding Affinities

Protein TargetBinding EnergyKey InteractionsBinding Site ResiduesInteraction Type
Cytochrome P450-7.2 kcal/molHydrogen BondingSer, Thr, AspHydroxyl Group
Matrix Metalloproteinase-6.8 kcal/molElectrostaticArg, LysNitro Group
Carbonic Anhydrase-6.3 kcal/molπ-π StackingPhe, TrpAromatic Ring
Kinase Family-5.9 kcal/molMixed InteractionsMultipleCombined Effects

The hydroxyl group serves as a critical pharmacophore element, forming hydrogen bonds with amino acid residues in protein active sites [14]. Computational analysis identifies serine, threonine, and aspartic acid residues as primary interaction partners for the hydroxyl functionality [9]. These interactions contribute significantly to binding specificity and affinity [10].

The nitro group's electron-withdrawing properties create unique binding opportunities with positively charged amino acid residues [9]. Electrostatic interactions with arginine and lysine residues enhance binding stability and contribute to the compound's selectivity profile [14]. The nitro group also participates in dipole-dipole interactions that further stabilize protein-ligand complexes [31].

Molecular dynamics simulations of docked complexes reveal stable binding conformations over extended time periods [10]. The compound maintains its binding pose through multiple intermolecular interactions, with minimal conformational changes observed during simulation trajectories [20]. Root mean square deviation values typically remain below 2.0 Angstroms, indicating stable binding interactions [14].

The aromatic tetralin core contributes to binding affinity through π-π stacking interactions with aromatic amino acids [9]. Phenylalanine and tryptophan residues in protein binding sites form favorable stacking arrangements with the naphthalene ring system [26]. These interactions provide additional binding energy and help orient the molecule within the active site [10].

The 1(2H)-naphthalenone, 3,4-dihydro-5-hydroxy-6-nitro- compound demonstrates significant biological activity through its dual-target inhibition mechanisms, specifically targeting both Mouse Double Minute 2 E3 ubiquitin ligase and B-cell lymphoma-w pathways [1]. Recent computational screening studies have identified tetralone derivatives as potent inhibitors capable of simultaneously modulating these critical cellular pathways involved in cancer progression [1].

Mouse Double Minute 2 E3 Ubiquitin Ligase Inhibition

The Mouse Double Minute 2 E3 ubiquitin ligase represents a critical regulatory protein that controls p53 tumor suppressor function through ubiquitination-mediated degradation [2]. The Mouse Double Minute 2 protein functions as an E3 ubiquitin ligase that catalyzes the transfer of ubiquitin from conjugating enzymes to target proteins, ultimately leading to their proteasomal degradation [3]. Structural analysis reveals that Mouse Double Minute 2 contains distinct functional domains including a hydrophobic pocket at the N-terminus involved in transrepressor and E3 ubiquitin ligase functions, a central acid domain recognizing ubiquitination signals, and a C-terminal RING finger domain required for E2 enzyme binding [4].

The 1(2H)-naphthalenone, 3,4-dihydro-5-hydroxy-6-nitro- compound exhibits binding affinity to the Mouse Double Minute 2 E3 ubiquitin ligase through molecular docking interactions [1]. Computational studies demonstrate that the compound forms stable interactions within the Mouse Double Minute 2 binding pocket, disrupting the normal ubiquitination cascade [1]. The dual-site regulation mechanism of Mouse Double Minute 2 E3 ubiquitin ligase activity involves both the hydrophobic cleft and acid domain interactions, providing multiple potential binding sites for inhibitory compounds [2].

Research indicates that effective Mouse Double Minute 2 inhibition requires compounds capable of disrupting the E3 ligase function without necessarily blocking p53 binding [5]. The C462A mutation studies demonstrate that Mouse Double Minute 2 E3 function is essential for proper p53 regulation during embryonic development, highlighting the critical importance of this enzymatic activity [5]. The RING finger domain of Mouse Double Minute 2 plays a crucial role in allosteric regulation of the protein's conformation and activity, with binding affinity modulation occurring through interdomain communications [4].

B-cell lymphoma-w Pathway Modulation

The B-cell lymphoma-w protein represents a key anti-apoptotic member of the B-cell lymphoma-2 family, playing essential roles in cell survival regulation [6]. Structural studies reveal that B-cell lymphoma-w contains a hydrophobic groove formed by BH1-3 domains, with C-terminal residues bound within this groove, restricting access to potential binding partners [7]. The B-cell lymphoma-w protein specifically interacts with protein phosphatase 1 alpha and BAD proteins, forming trimolecular complexes involved in apoptosis control [6].

The 1(2H)-naphthalenone, 3,4-dihydro-5-hydroxy-6-nitro- compound demonstrates binding interactions with B-cell lymphoma-w through computational screening approaches [1]. The dual targeting of both Mouse Double Minute 2 E3 ubiquitin ligase and B-cell lymphoma-w provides synergistic anti-cancer effects through simultaneous activation of p53-dependent pathways and inhibition of anti-apoptotic mechanisms [1]. The B-cell lymphoma-w protein contains specific consensus motifs including R/K X V/I X F sequences shared by protein phosphatase 1 targeting subunits, which may represent potential interaction sites for inhibitory compounds [6].

Clinical relevance of dual Mouse Double Minute 2 and B-cell lymphoma-2 family targeting has been demonstrated in chronic myeloid leukemia studies, where combined inhibition produces synergistic anti-proliferative effects [8]. The modulation of pro-apoptotic and anti-apoptotic B-cell lymphoma-2 proteins through Mouse Double Minute 2 inhibitor combinations results in cooperative regulation of cell death pathways [8]. Research shows that Mouse Double Minute 2 inhibition increases expression of pro-apoptotic proteins like PUMA and decreases anti-apoptotic proteins including B-cell lymphoma-xL and Mcl-1 [8].

Target ProteinBinding MechanismCellular EffectReference
Mouse Double Minute 2 E3 Ubiquitin LigaseHydrophobic pocket interactionp53 pathway activation [1]
B-cell lymphoma-wHydrophobic groove bindingApoptosis sensitization [1]
Protein Phosphatase 1 AlphaIndirect modulation via B-cell lymphoma-wCell cycle regulation [6]

Structure-Activity Relationships in Anti-Proliferative Tetralone Derivatives

The structure-activity relationships of tetralone derivatives, including 1(2H)-naphthalenone, 3,4-dihydro-5-hydroxy-6-nitro-, demonstrate critical molecular features determining anti-proliferative activity [9]. Systematic analysis of tetralone scaffolds reveals that specific substituent patterns and electronic properties significantly influence biological potency against cancer cell lines [10].

Positional Effects of Substituents

The position of substituents on the tetralone ring system profoundly affects anti-proliferative activity, with substitution patterns showing distinct structure-activity relationships [11]. Studies of 1-tetralone derivatives demonstrate that C7 substitution yields more potent inhibition compared to C6 substitution, which in turn provides superior activity to C5 substitution [11]. The 1(2H)-naphthalenone, 3,4-dihydro-5-hydroxy-6-nitro- compound contains both hydroxyl and nitro substituents positioned at C5 and C6 respectively, representing an optimal substitution pattern for biological activity [12].

Research on monoamine oxidase inhibition by tetralone derivatives reveals that meta-substitution on aromatic rings generally enhances potency compared to para or ortho positions [11]. The electron-withdrawing nitro group at the C6 position of 1(2H)-naphthalenone, 3,4-dihydro-5-hydroxy-6-nitro- contributes to enhanced biological activity through modification of electronic distribution within the aromatic system [13]. Comparative studies demonstrate that nitro-substituted derivatives exhibit superior anti-proliferative effects compared to unsubstituted analogs, with activity increasing as the nitro substituent shifts from ortho to para positions [13].

Electronic Effects and Molecular Properties

The electronic properties of substituents on tetralone derivatives critically determine their biological activity profiles [14]. Electron-withdrawing groups such as trifluoromethyl and chloro substituents demonstrate significant improvement in anti-proliferative potency compared to electron-donating groups like methyl and methoxy [14]. The nitro group present in 1(2H)-naphthalenone, 3,4-dihydro-5-hydroxy-6-nitro- functions as a strong electron-withdrawing substituent, enhancing the compound's interaction with biological targets [13].

Studies of diacylglycerol acyltransferase 1 inhibition by tetralone derivatives reveal that α-position substitution significantly affects enzyme potency [14]. Electron-donating groups at the α-position, including methyl, ethyl, and n-propyl substitutions, show substantial improvement in enzyme inhibition, while electron-withdrawing fluoro groups demonstrate reduced activity [14]. The hydroxyl group at C5 in 1(2H)-naphthalenone, 3,4-dihydro-5-hydroxy-6-nitro- provides hydrogen bonding capabilities that may enhance protein interactions and biological activity [15].

Quantitative structure-activity relationship analyses of anti-cancer compounds demonstrate that quantum chemical predictors including total electronic energy, charge distribution, and electrophilicity significantly correlate with biological activity [16]. The combination of hydroxyl and nitro substituents in 1(2H)-naphthalenone, 3,4-dihydro-5-hydroxy-6-nitro- creates a unique electronic environment that may contribute to its dual-target inhibition properties [16].

Molecular Stability and Reactivity

The structural stability of tetralone derivatives influences their biological activity and metabolic fate [14]. The presence of an enolizable ketone in the tetralone structure can result in racemization and potential nucleophilic attack, affecting compound stability [14]. The 1(2H)-naphthalenone, 3,4-dihydro-5-hydroxy-6-nitro- compound contains stabilizing substituents that may influence its metabolic stability and duration of action [14].

Research on naphthalene derivative structure-activity relationships demonstrates that hydrogen acceptance, hydrophobic substituent constants, and polar electronic parameters account for significant variation in biological response [17]. The combination of these factors in 1(2H)-naphthalenone, 3,4-dihydro-5-hydroxy-6-nitro- contributes to its observed anti-proliferative activity [17]. Molecular connectivity indices and resonance electronic parameters also contribute to the overall biological activity profile of tetralone derivatives [17].

Structural FeatureEffect on ActivityMechanismReference
C5 Hydroxyl GroupEnhanced binding affinityHydrogen bonding interactions [15]
C6 Nitro GroupIncreased potencyElectron-withdrawing effects [13]
Tetralone Ring SystemOptimal scaffold geometryConformational rigidity [14]
Electronic DistributionImproved target selectivityQuantum chemical properties [16]

Apoptosis Induction in MCF7 Cell Line Models

The MCF7 human breast cancer cell line serves as a critical model system for investigating apoptosis induction by tetralone derivatives, including 1(2H)-naphthalenone, 3,4-dihydro-5-hydroxy-6-nitro- [18]. MCF7 cells possess unique characteristics including the absence of caspase-3 expression due to a 47-base-pair deletion within exon 3 of the CASP-3 gene, requiring alternative apoptotic pathways for cell death induction [19].

Mitochondrial-Dependent Apoptotic Pathways

MCF7 cells undergo mitochondrial-dependent apoptosis through caspase-7 activation mechanisms [20]. The apoptotic protease activating factor 1-caspase-9 apoptosome complex directly processes and activates procaspase-7 in MCF7 cells, forming approximately 700-kDa apoptosome complexes [20]. Treatment with tetralone derivatives results in sequential activation of caspases 9, 7, and 6, bypassing the requirement for caspase-3 in these cells [19].

Research demonstrates that tetralone compounds induce mitochondrial membrane potential disruption and cytochrome c release in MCF7 cells [21]. The intrinsic apoptotic pathway activation involves increased reactive oxygen species production, downregulation of anti-apoptotic molecules including B-cell lymphoma-2 and B-cell lymphoma-xL, and subsequent mitochondrial outer membrane permeabilization [21]. The 1(2H)-naphthalenone, 3,4-dihydro-5-hydroxy-6-nitro- compound likely induces similar mitochondrial dysfunction through its dual-target inhibition mechanisms [1].

Studies of apoptosis induction in MCF7 cells reveal that compounds affecting both Mouse Double Minute 2 and B-cell lymphoma family proteins produce synergistic effects [22]. The mitochondrial pathway involves p53-mediated transcriptional activation of pro-apoptotic BH3 proteins including BID, BIM, PUMA, and Noxa, which subsequently activate effector proteins leading to mitochondrial outer membrane permeabilization [23]. The combination of Mouse Double Minute 2 inhibition and B-cell lymphoma-w targeting in MCF7 cells results in enhanced apoptotic susceptibility [8].

Caspase Activation Cascades

The caspase activation cascade in MCF7 cells follows a distinct pattern due to the absence of functional caspase-3 [24]. Nardosinen treatment of MCF7 cells demonstrates dose-dependent increases in caspase-6 activity, confirming the role of this effector caspase in MCF7 apoptosis [24]. The sequential activation begins with caspase-9 in the apoptosome complex, followed by caspase-7 processing and subsequent caspase-6 activation [19].

X-linked inhibitor of apoptosis proteins plays a significant antiapoptotic role in MCF7 cells by directly inhibiting caspase-7 activation and forming stable approximately 200-kDa complexes with active caspase-7 [20]. The regulation of caspase activation in MCF7 cells involves both caspase-dependent and independent pathways, with apoptosis-inducing factor and endonuclease G contributing to cell death execution [22]. Treatment with bee venom in MCF7 cells demonstrates activation of both mitochondrial pathways through cytochrome c release and caspase-3 independent mechanisms involving apoptosis-inducing factor and endonuclease G [22].

Molecular Markers of Apoptosis

DNA fragmentation represents a hallmark feature of apoptosis induction in MCF7 cells treated with bioactive compounds [25]. Flow cytometric analysis reveals characteristic changes in cell cycle distribution, with increased sub-G1 populations indicating apoptotic cell death [25]. The 4',6-diamidino-2-phenylindole staining technique demonstrates nuclear condensation and fragmentation patterns consistent with apoptotic morphology [22].

Gene expression analysis in MCF7 cells undergoing apoptosis shows altered expression of multiple apoptotic regulators [25]. Pro-apoptotic genes including BAX and BNIP3 may be downregulated while genes such as BAG3, CD40, CLU, DAP, and HSPA1A show upregulation in response to treatment [25]. The modulation of B-cell lymphoma-2 family protein expression, particularly the ratio of BAX to B-cell lymphoma-2, determines cellular susceptibility to apoptosis induction [24].

Protein expression changes in MCF7 cells include decreased levels of B-cell lymphoma-2 and increased levels of BAX proteins [19]. The phosphorylation status of various signaling proteins, including p53, p21, and p27, influences cell cycle progression and apoptotic commitment [22]. Treatment effects on cytoskeletal proteins including F-actin distribution and microtubule expression levels contribute to the morphological changes observed during apoptosis [26].

Apoptotic MarkerMCF7 ResponseMeasurement MethodReference
Caspase-7 ActivationPrimary effector caspaseChromogenic substrate assay [20]
Mitochondrial Membrane PotentialDisruption and cytochrome c releaseDiOC6 staining [21]
DNA FragmentationNuclear condensation and ladder formationDAPI staining and gel electrophoresis [25]
BAX/B-cell lymphoma-2 RatioIncreased pro-apoptotic signalingWestern blot analysis [24]

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1(2H)-Naphthalenone, 3,4-dihydro-5-hydroxy-6-nitro-

Dates

Last modified: 07-26-2023

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